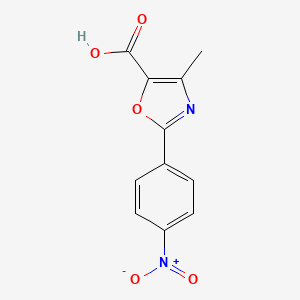![molecular formula C14H24N2O4 B13141875 5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester, (3aR,6aS)-rel- is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by its unique pyrrolo[3,4-b]pyrrole core structure, which is a fused bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the pyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,2-b]pyrrole: Another fused bicyclic system with different substitution patterns.
Pyrrolo[3,4-c]pyrrole: Similar core structure but with variations in the attached functional groups.
Uniqueness
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H24N2O4 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
5-O-tert-butyl 3a-O-ethyl (3aR,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-6-7-15-10(14)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m1/s1 |
InChI-Schlüssel |
QEJIGTOCXFIWIH-QMTHXVAHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]12CCN[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C12CCNC1CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


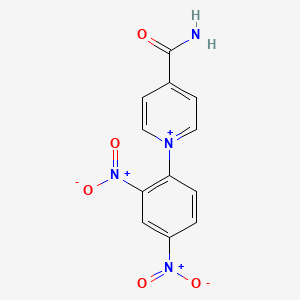

![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
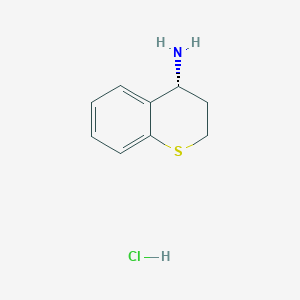

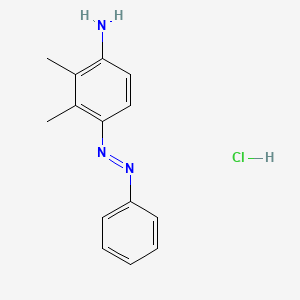


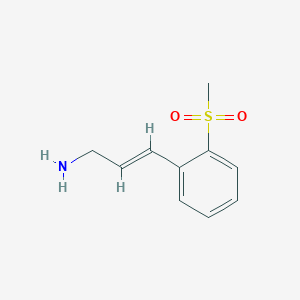

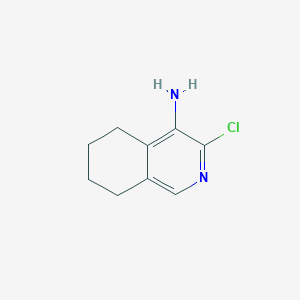
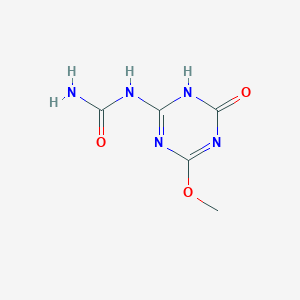
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
